3-Bromo-2-(methylthio)thiophene

Description

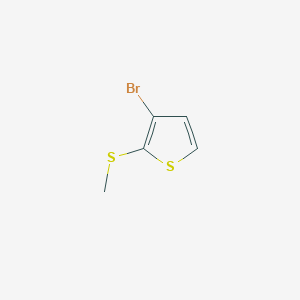

3-Bromo-2-(methylthio)thiophene is a brominated thiophene derivative featuring a methylthio (-SCH₃) substituent at the 2-position and a bromine atom at the 3-position of the thiophene ring. Thiophene derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electron-rich aromatic systems and versatility in cross-coupling reactions .

Properties

IUPAC Name |

3-bromo-2-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGZXVIQUKCEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-2-(methylthio)thiophene typically involves the bromination of 2-(methylthio)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The reaction proceeds as follows:

2-(methylthio)thiophene+NBS→this compound+succinimide

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 3 facilitates palladium-mediated coupling reactions, enabling the formation of carbon-carbon bonds.

Table 1: Cross-Coupling Reactions

Key Findings :

-

Sonogashira reactions proceed efficiently under mild conditions (room temperature, 24 hours) with yields dependent on the alkyne substituent .

-

Suzuki couplings require polar aprotic solvents (e.g., DMF) and elevated temperatures for optimal conversion .

Nucleophilic Substitution Reactions

The C-Br bond undergoes substitution with nucleophiles such as amines, thiols, or alkoxides.

Table 2: Substitution Reactions

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Piperidine | DMF, 60°C, 12 hours | 3-Piperidino-2-(methylthio)thiophene | |

| Sodium Methoxide | MeOH, reflux, 6 hours | 3-Methoxy-2-(methylthio)thiophene |

Mechanistic Insight :

-

The methylthio group at position 2 slightly deactivates the ring via electron withdrawal, but the bromine remains susceptible to nucleophilic attack due to its position on the electron-deficient thiophene ring.

Dehalogenation Reactions

The bromine atom can be removed under reductive conditions to generate unsubstituted thiophene derivatives.

Table 3: Dehalogenation Methods

Key Observations :

-

Photocatalytic dehalogenation achieves >80% yield under visible light irradiation .

-

Palladium-based methods require stoichiometric bases and prolonged heating .

Halogenation and Functionalization

The methylthio group can direct further functionalization at specific ring positions.

Table 4: Directed Halogenation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, 0°C, 2 hours | 3-Bromo-2-(methylthio)-5-bromothiophene |

Note :

-

Electrophilic bromination occurs preferentially at the 5-position due to the directing effect of the methylthio group.

Oxidation of the Methylthio Group

The methylthio substituent can be oxidized to sulfone or sulfoxide derivatives, altering electronic properties.

Table 5: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 1 hour | 2-(Methylsulfonyl)thiophene | |

| H₂O₂, AcOH | 50°C, 4 hours | 2-(Methylsulfinyl)thiophene |

Implications :

-

Sulfone derivatives exhibit enhanced electron-withdrawing effects, further activating the ring for electrophilic substitution.

Scientific Research Applications

Material Science Applications

Organic Electronics:

3-Bromo-2-(methylthio)thiophene is utilized in the synthesis of conducting polymers and organic semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs) due to their favorable electronic properties. The bromine atom serves as a site for further functionalization, enabling the design of tailored materials with specific electronic characteristics.

Polymer Chemistry:

The compound acts as a building block for creating novel polymeric materials. Its incorporation into polymer chains can enhance the conductivity and stability of the resulting materials, making them suitable for applications in flexible electronics and sensors.

Medicinal Chemistry Applications

Drug Development:

Research indicates that thiophene derivatives, including this compound, have potential therapeutic applications. The strategic placement of the bromine and methylthio groups may influence biological activity, making this compound a candidate for further investigation in drug design. Studies have explored its use as a lead compound in synthesizing new drugs targeting various diseases.

Antimicrobial and Anticancer Properties:

Thiophene derivatives have been noted for their biological activities, including antimicrobial and anticancer effects. This compound may be investigated for these properties, contributing to the development of new therapeutic agents .

Synthesis and Reactivity

The reactivity of this compound is influenced by its electrophilic bromine atom and nucleophilic methylthio group. Key reactions include:

- Electrophilic Substitution: The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse thiophene-based compounds.

- Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex molecular architectures .

Case Studies

Case Study 1: Synthesis of New Thiophene Derivatives

Research has demonstrated the utility of this compound in synthesizing new thiophene derivatives that exhibit enhanced photostability when incorporated into polyvinyl chloride (PVC). This application highlights its potential in developing materials with improved durability under light exposure .

Case Study 2: Biological Activity Assessment

A study assessed the antimicrobial properties of various thiophenes, including derivatives of this compound. Results indicated promising activity against several bacterial strains, suggesting its potential role as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methylthio)thiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and the methylthio group, which can participate in various chemical reactions. In biological systems, thiophene derivatives can interact with molecular targets such as enzymes and receptors, leading to their biological effects. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Comparative Insights :

Bromine at the 3-position facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira), as seen in analogs such as 3-Bromobenzo[b]thiophene .

Synthetic Routes :

- Lithiation-Alkylation : Similar to 3-bromo-2-(dimethyloctylsilyl)thiophene (), the target compound may be synthesized via lithiation of 2,3-dibromothiophene followed by reaction with methyl disulfide.

- Halogenation : Unlike 3-Bromo-2-iodo-5-methylthiophene, which requires sequential halogenation, the methylthio group in the target compound simplifies regioselective functionalization .

Materials Science: The electron-withdrawing CF₃ group in 4-Bromo-2-(trifluoromethyl)thiophene enhances stability in fluorinated polymers, whereas the methylthio group in the target compound may improve solubility in organic solvents .

Research Findings and Data

Structural and Electronic Properties :

- Electron Density : Computational studies (e.g., density-functional thermochemistry, ) indicate that substituents like -SCH₃ alter the electron distribution, affecting reactivity in cross-coupling reactions.

- Crystallography : Chiral control in analogs like 3-Bromo-2-(2-bromophenyl)benzo[b]thiophene () highlights the importance of substituents in stereochemical outcomes.

Antimicrobial Activity :

- Compounds such as 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole () demonstrate moderate antimicrobial activity, suggesting that this compound could serve as a precursor for bioactive molecules.

Biological Activity

3-Bromo-2-(methylthio)thiophene is an organosulfur compound with the molecular formula CHBrS. It is a derivative of thiophene, characterized by a thiophene ring substituted at the 2-position with a methylthio group and at the 3-position with a bromine atom. This unique structure endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and agrochemical research.

The presence of the bromine atom and the methylthio group allows for diverse chemical reactivity, including:

- Nucleophilic Substitution Reactions : The bromine can be replaced by various nucleophiles, facilitating the synthesis of different thiophene derivatives.

- Oxidation Reactions : The methylthio group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals.

Medicinal Chemistry Applications

Thiophene derivatives, including this compound, have been explored for their potential therapeutic applications. The strategic placement of functional groups influences their biological activity:

- Antimicrobial Properties : Certain thiophene derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anti-cancer Activity : Some studies suggest that thiophenes can inhibit cancer cell proliferation by interfering with specific molecular targets within tumor cells.

- Agrochemical Applications : The compound has shown efficacy against pests, indicating its potential as an agrochemical agent .

The biological effects of this compound are primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The mechanism often involves:

- Enzyme Inhibition : Compounds like this can inhibit enzymes critical for cellular processes, leading to reduced cell viability in cancer or microbial cells.

- Receptor Modulation : The compound may influence receptor activity, altering signaling pathways involved in cell growth and survival.

Study on Anticancer Activity

A study investigated the anticancer properties of thiophene derivatives, including this compound. The results demonstrated that this compound inhibited the proliferation of various cancer cell lines through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer agents.

Agrochemical Efficacy

Research conducted on the efficacy of thiophenes against agricultural pests revealed that this compound exhibited significant insecticidal activity. Field trials indicated that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylthiophene | Methyl group at position 3 | Lacks bromine; simpler structure |

| 2-Bromothiophene | Bromine at position 2 | Different substitution pattern |

| 3-Bromo-4-methylthiophene | Bromine at position 3 and methyl at position 4 | Different regioselectivity affecting reactivity |

| 5-Bromo-2-(methylthio)thiophene | Bromine at position 5 | Alters electronic properties due to different positioning |

The unique substitution pattern of this compound influences both its chemical reactivity and biological activity compared to similar compounds. Its combination of functional groups provides distinct pathways for functionalization and interaction in synthetic applications.

Q & A

Basic: What are the established synthetic routes for 3-Bromo-2-(methylthio)thiophene?

Methodological Answer:

The synthesis typically involves bromination of a thiophene precursor followed by methylthio group introduction. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the thiophene ring at the 3-position. For example, bromination of 2-(methylthio)thiophene with NBS in the presence of a radical initiator (e.g., AIBN) in CCl₄ at reflux .

- Methylthio Functionalization : The methylthio group can be introduced via nucleophilic substitution using sodium thiomethoxide (NaSMe) on a pre-brominated thiophene derivative. Alternatively, Friedel-Crafts alkylation may be employed with methylthio-containing reagents under Lewis acid catalysis (e.g., AlCl₃) .

Critical Parameters : Solvent choice (e.g., dichloromethane for low-temperature reactions), stoichiometric control to avoid over-bromination, and purification via distillation or column chromatography.

Advanced: How can computational chemistry optimize the design of this compound derivatives?

Methodological Answer:

Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) is critical for predicting electronic properties and reaction pathways:

- Electronic Structure Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity in coupling reactions. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution .

- Reaction Mechanism Studies : Simulate transition states for bromination or cross-coupling reactions to identify rate-limiting steps. Compare activation energies under varying conditions (e.g., solvent polarity, catalyst presence) .

Validation : Benchmark computational results against experimental UV-Vis, cyclic voltammetry, or XRD data (e.g., crystal packing interactions in ) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methylthio group (δ 2.1–2.5 ppm). Splitting patterns reveal substitution patterns (e.g., coupling constants for adjacent protons) .

- ¹³C NMR : Confirm bromine (C-Br, δ 90–110 ppm) and methylthio (C-S, δ 15–20 ppm) positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s ¹⁰⁹Br/⁸¹Br 1:1 ratio) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in ) .

Advanced: How to optimize palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

Optimize parameters based on and :

- Catalyst System : Use Pd(OAc)₂ with ligands (e.g., PPh₃) in DMA solvent at 80°C. For sterically hindered substrates, switch to PdCl₂(dppf) for improved turnover .

- Base Selection : Potassium acetate (KOAc) enhances transmetallation efficiency in Suzuki-Miyaura couplings. For Stille couplings, use CsF to activate stannanes .

- Substrate Purity : Pre-purify starting materials via column chromatography to remove inhibitors (e.g., residual AlCl₃ from Friedel-Crafts reactions) .

Troubleshooting : Low yields may result from moisture sensitivity; ensure anhydrous conditions and degassed solvents.

Advanced: How to resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Catalyst Loading : Higher Pd concentrations (5 mol%) may improve yields in electron-deficient systems but risk side reactions (e.g., homocoupling). Titrate catalyst to 1–2 mol% for cost-effective scalability .

- Temperature Gradients : Use microwave-assisted synthesis for uniform heating in arylations. Compare yields under conventional vs. microwave conditions (e.g., 80°C vs. 120°C) .

- Analytical Variability : Standardize HPLC or GC methods (e.g., ’s protocols) to quantify byproducts. For example, residual NBS may inflate brominated impurity levels .

Basic: What are the key challenges in scaling up this compound synthesis?

Methodological Answer:

- Purification : Distillation under reduced pressure (e.g., 10 mbar at 403K in ) minimizes thermal decomposition. For large batches, switch to falling-film evaporators .

- Safety : Bromine and HBr gas release require scrubbers. Use continuous flow reactors to contain exothermic bromination steps .

- Yield Optimization : Replace batch-wise lithiation ( ) with continuous lithiation using microreactors to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.